molecular formula C₁₀H₁₃N₅NaO₇P B015961 Zidovudine monophosphate CAS No. 29706-85-2

Zidovudine monophosphate

Numéro de catalogue B015961
Numéro CAS: 29706-85-2
Poids moléculaire: 347.22 g/mol
Clé InChI: OIFWQOKDSPDILA-XLPZGREQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Zidovudine from thymidine involves several steps, including the protection of the primary hydroxyl group, conversion to an anhydro intermediate, azidation, and final deprotection. An improved synthesis method reported by Jiang Yu (2005) achieves a yield of 63%, demonstrating the efficiency of modern synthetic routes for Zidovudine production (Yu, 2005).

Molecular Structure Analysis

Zidovudine's molecular structure is characterized by the presence of an azido group at the 3' position of the deoxyribose sugar, which is essential for its antiviral activity. The molecule undergoes intracellular phosphorylation to form ZDVMP, which is crucial for its subsequent conversion to the active triphosphate form.

Chemical Reactions and Properties

ZDV is metabolized predominantly to ZDVMP within cells, with smaller amounts of the di- and triphosphate anabolites. The presence of other nucleoside analogues like dideoxyinosine (ddI) and dideoxycytidine (ddC) does not significantly affect the intracellular phosphorylation of ZDV, indicating that ZDV retains its pharmacological activity in combination therapies (Veal et al., 1994).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Virology .

Summary of the Application

Zidovudine (also known as AZT) was originally synthesized as an anticancer drug but was later approved in 1987 as a reverse transcriptase inhibitor of HIV-1 . It is used extensively in the treatment of HIV infection .

Methods of Application or Experimental Procedures

Zidovudine is phosphorylated by thymidine kinase and converted to zidovudine-monophosphate . This compound is then further converted to its active form .

2. Antibacterial Agent

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Zidovudine has potential application as an antibacterial agent . It has shown promise in treating bacterial infections .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Zidovudine as an antibacterial agent are not detailed in the source .

Results or Outcomes

In the small number of studies carried out to date, Zidovudine and its modifications have shown promise in treating bacterial infections .

3. Antiviral Prodrug

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

Zidovudine has been used as a prodrug to enhance the properties of nucleoside reverse transcriptase inhibitors . This approach aims to enhance the efficacy and safety of treatment, promoting the development of more appropriate and convenient systems for patients .

Methods of Application or Experimental Procedures

The prodrug approach involves modifying the structure of Zidovudine to enhance factors such as water solubility, bioavailability, pharmacokinetic parameters, permeability across biological membranes, chemical stability, drug delivery to specific sites/organs, and tolerability .

Results or Outcomes

In vitro studies have shown that certain prodrugs of Zidovudine are up to 1000-fold more active than the parent drug . This approach has shown promise in improving the tissue exposure and oral bioavailability of drugs .

4. Thymidylate Kinase Inhibitor

Specific Scientific Field

This application is in the field of Biochemistry and Molecular Biology .

Summary of the Application

Zidovudine monophosphate has been found to inhibit the enzyme thymidylate kinase . This enzyme catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a process that is essential for DNA synthesis and cellular growth .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Zidovudine monophosphate as a thymidylate kinase inhibitor are not detailed in the source .

5. Anticancer Agent

Specific Scientific Field

This application is in the field of Oncology and Pharmacology .

Summary of the Application

Zidovudine was originally synthesized as an anticancer drug . It has potential applications in the treatment of certain types of cancer .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Zidovudine as an anticancer agent are not detailed in the source .

Results or Outcomes

While Zidovudine has shown promise in the treatment of cancer, more research is needed to fully understand its potential applications and efficacy .

6. Inhibitor of Mycobacterium Tuberculosis Thymidylate Kinase

Specific Scientific Field

This application is in the field of Microbiology and Pharmacology .

Summary of the Application

Zidovudine monophosphate has been found to inhibit the enzyme thymidylate kinase in Mycobacterium tuberculosis . This enzyme is essential for DNA synthesis and cellular growth .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Zidovudine monophosphate as a Mycobacterium tuberculosis thymidylate kinase inhibitor are not detailed in the source .

Safety And Hazards

Zidovudine can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), liver problems, muscle disease (myopathy), and blood disorders, such as a very low number of red blood cells (severe anemia) or lower than normal number of white blood cells (neutropenia) .

Orientations Futures

Zidovudine is a potent in vitro inhibitor of human immunodeficiency virus (HIV) with varying efficacy against other retroviruses . With the exception of Epstein-Barr virus, all non-retroviruses tested so far have been insensitive to inhibition by zidovudine . In vivo, efficacy of zidovudine was demonstrated against Rauscher murine leukemia virus and feline leukemia virus . These results suggest that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

Propriétés

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFWQOKDSPDILA-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183855
Record name Zidovudine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zidovudine monophosphate

CAS RN

29706-85-2
Record name Zidovudine 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zidovudine 5'-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zidovudine monophosphate
Reactant of Route 2
Reactant of Route 2
Zidovudine monophosphate
Reactant of Route 3
Zidovudine monophosphate
Reactant of Route 4
Reactant of Route 4
Zidovudine monophosphate
Reactant of Route 5
Reactant of Route 5
Zidovudine monophosphate
Reactant of Route 6
Zidovudine monophosphate

Citations

For This Compound
269
Citations
LR Miranda, M Götte… - Antimicrobial agents and …, 2005 - Am Soc Microbiol
Thymidine analog mutations (TAMs) in human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) confer resistance to zidovudine (AZT) by increasing the rate of ATP-…
Number of citations: 77 journals.asm.org
K Peter, JG Gambertoglio - Clinical Pharmacology & …, 1996 - Wiley Online Library
… This study compared concentrations of zidovudine monophosphate, zidovudine diphosphate, and zidovudine triphosphate with P-glycoprotein expression in peripheral blood …
PA Furman, DW Barry - The American journal of medicine, 1988 - europepmc.org
… Incorporation of zidovudine monophosphate results in chain termination. However, it is not clear which mechanism, chain termination or competition with thymidine 5'-triphosphate, or a …
Number of citations: 137 europepmc.org
I Lefebvre, JY Puy, C Perrin, C Périgaud - Journal of Chromatography B, 2007 - Elsevier
A simple and rapid analytical method for the simultaneous quantification of zidovudine (AZT) and its monophosphate (AZTMP) in cell extracts has been developed using high-…
JH Rodman, B Robbins, PM Flynn… - Journal of Infectious …, 1996 - academic.oup.com
… The amount of zidovudine monophosphate in PBMC was … had less intracellular zidovudine monophosphate. Zidovudine … with higher intracellular zidovudine monophosphate but lower …
Number of citations: 59 0-academic-oup-com.brum.beds.ac.uk
X Tan, FD Boudinot - Journal of Chromatography B: Biomedical Sciences …, 2000 - Elsevier
… Novel prodrugs for the intracellular delivery of zidovudine monophosphate (AZTMP) have recently been designed. To investigate the bioconversion and pharmacokinetic profiles of …
X Tan, FD Boudinot, CK Chu, D Egron… - Antiviral Chemistry …, 2000 - journals.sagepub.com
The pharmacokinetics of a bispivaloylthioethyl prodrug of zidovudine monophosphate (AZTMP), bis(t-butyl-SATE)-AZTMP, and intracellular conversion of the prodrug to AZTMP were …
CV Fletcher, SP Kawle, TN Kakuda, PL Anderson… - Aids, 2000 - journals.lww.com
… that the intracellular concentrations of zidovudine monophosphate were related in an inverse … As has been suggested for a similar relationship between zidovudine monophosphate and …
Number of citations: 160 journals.lww.com
K Peter, JG Gambertoglio - Pharmaceutical research, 1998 - Springer
… The apparent Km value of the thymidilate kinase is two times greater for zidovudine monophosphate than that for deoxythymidin monophosphate (dTMP) (8.6umol/L versus 4.1umol/L). …
VI Avramis, W Markson, RL Jackson… - AIDS (London …, 1989 - europepmc.org
… of activation by TK and also of zidovudine monophosphate, by thymidylate kinase, to the … of zidovudine to zidovudine monophosphate and zidovudine monophosphate to zidovudine …
Number of citations: 54 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.